

# Application Notes and Protocols for SR3335 in Mouse Models

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## Compound of Interest

Compound Name: SR3335

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These application notes provide a comprehensive guide to the use of **SR3335**, a selective retinoic acid receptor-related orphan receptor alpha (ROR $\alpha$ ) inverse agonist, in mouse models. The following sections detail recommended dosages, administration protocols, and the underlying signaling pathway.

## Overview of SR3335

**SR3335** is a potent and selective synthetic ligand that functions as a partial inverse agonist of ROR $\alpha$ .<sup>[1]</sup> It has been demonstrated to modulate the transcriptional activity of ROR $\alpha$ , which plays a crucial role in regulating metabolism, inflammation, and circadian rhythm.<sup>[1]</sup> In mouse models, **SR3335** has been primarily investigated for its ability to suppress hepatic gluconeogenesis, making it a valuable tool for studying metabolic diseases such as type 2 diabetes.<sup>[1][2][3]</sup>

## Recommended Dosages and Administration Routes

The dosage of **SR3335** can vary depending on the research objective, the mouse model, and the administration route. The most commonly reported and validated administration route is intraperitoneal injection. While specific protocols for oral gavage and intravenous injection of **SR3335** are not extensively published, the following recommendations are based on the available data for **SR3335** and other similar small molecules.

## Data Presentation: Recommended SR3335 Dosages

Administration Route	Dosage	Dosing Schedule	Mouse Model	Application	Reference
Intraperitoneal (i.p.) Injection	10 mg/kg	Single dose	C57BL/6	Pharmacokinetic studies	[2]
15 mg/kg	Twice daily (b.i.d.) for 6-7 days	Diet-Induced Obese (DIO) C57BL/6	Efficacy studies (suppression of gluconeogenesis)	[1][2][3][4]	
Oral Gavage (p.o.)	10-30 mg/kg (estimated)	Once or twice daily	General use	Systemic exposure (requires optimization)	Inferred
Intravenous (i.v.) Injection	1-5 mg/kg (estimated)	Single dose (bolus or infusion)	General use	Pharmacokinetic/Pharmacodynamic studies (requires optimization)	Inferred

Note: Dosages for oral gavage and intravenous injection are estimated based on typical practices for small molecules in mice and may require optimization for specific experimental needs.

## Experimental Protocols

### Vehicle Formulation

Proper vehicle selection is critical for the solubility and bioavailability of **SR3335**. Several vehicle formulations have been shown to be effective for in vivo studies.

Recommended Vehicle Formulations:

- For Intraperitoneal (i.p.) and potential Intravenous (i.v.) administration:
  - A solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This formulation yields a clear solution with a solubility of at least 2.5 mg/mL.
  - A solution of 10% DMSO and 90% Corn Oil. This also provides a clear solution with a solubility of at least 2.5 mg/mL.
- For potential Oral Gavage (p.o.) administration:
  - The same formulations as for i.p. injection can be considered. Corn oil-based vehicles are common for oral dosing of lipophilic compounds.[\[5\]](#)

Preparation of **SR3335** Formulation (Example using DMSO/PEG300/Tween-80/Saline):

- Weigh the required amount of **SR3335**.
- Dissolve the **SR3335** in DMSO first.
- Add PEG300 and vortex until the solution is clear.
- Add Tween-80 and vortex to mix.
- Finally, add saline to the desired final volume and vortex thoroughly.
- If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

## Intraperitoneal (i.p.) Injection Protocol

This is the most well-documented method for **SR3335** administration in mice.

Materials:

- **SR3335** solution in a suitable vehicle
- Sterile 1 mL syringes
- Sterile 27-30 gauge needles

- 70% ethanol for disinfection
- Appropriate animal restraint device

Procedure:

- Accurately weigh the mouse to calculate the correct injection volume.
- Restrain the mouse securely, exposing the abdomen. The mouse can be held manually with the head tilted slightly downwards.
- Wipe the lower quadrant of the abdomen with 70% ethanol.
- Insert the needle at a 15-30 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.
- Gently aspirate to ensure no fluid or blood is drawn, confirming the needle is not in a blood vessel or organ.
- Inject the **SR3335** solution slowly and steadily.
- Withdraw the needle and return the mouse to its cage.
- Monitor the mouse for any signs of distress post-injection.

## Recommended Oral Gavage (p.o.) Protocol (Inferred)

This protocol is a general guideline and should be optimized for **SR3335**.

Materials:

- **SR3335** solution in a suitable vehicle (e.g., corn oil-based)
- Sterile, flexible plastic or stainless steel gavage needles (20-22 gauge for adult mice)
- Sterile 1 mL syringes
- Appropriate animal restraint device

#### Procedure:

- Accurately weigh the mouse to determine the dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
- Measure the correct length of the gavage needle by holding it alongside the mouse, from the mouth to the last rib. Mark the needle to prevent over-insertion.
- Restrain the mouse firmly by the scruff of the neck to immobilize the head and straighten the esophagus.
- Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
- The needle should pass smoothly down the esophagus without resistance. If resistance is met, withdraw and reposition.
- Once the needle is in place, dispense the **SR3335** solution.
- Gently remove the needle in a single, smooth motion.
- Return the mouse to its cage and monitor for any signs of respiratory distress.

## Recommended Intravenous (i.v.) Injection Protocol (Inferred)

This is a highly technical procedure that requires significant training. The lateral tail vein is the most common site for i.v. injections in mice.

#### Materials:

- **SR3335** solution in a sterile, injectable vehicle (e.g., DMSO/PEG300/Tween-80/Saline, filtered)
- Sterile 1 mL syringes
- Sterile 27-30 gauge needles

- A warming lamp or pad to dilate the tail veins
- A mouse restraint tube or device

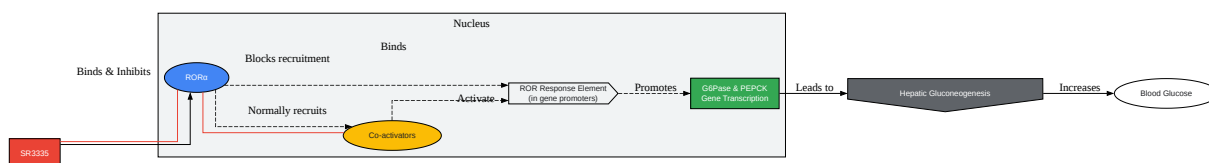
#### Procedure:

- Accurately weigh the mouse. The maximum bolus injection volume is typically 5 mL/kg.
- Place the mouse in a restraint device, exposing the tail.
- Warm the tail using a heat lamp or pad to dilate the lateral tail veins.
- Wipe the tail with 70% ethanol.
- Position the needle, with the bevel facing up, parallel to the vein.
- Insert the needle into the vein. A slight "flash" of blood in the needle hub may indicate successful entry.
- Inject the **SR3335** solution slowly. If swelling occurs at the injection site, the needle is not in the vein.
- After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
- Return the mouse to its cage and monitor its condition.

## Signaling Pathway and Experimental Workflow Diagrams

### SR3335 Signaling Pathway

**SR3335** acts as an inverse agonist for the nuclear receptor ROR $\alpha$ . In the context of hepatic glucose metabolism, ROR $\alpha$  normally promotes the transcription of genes involved in gluconeogenesis. By binding to ROR $\alpha$ , **SR3335** inhibits this transcriptional activity, leading to a reduction in the expression of key gluconeogenic enzymes such as Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK). This ultimately results in decreased hepatic glucose production.

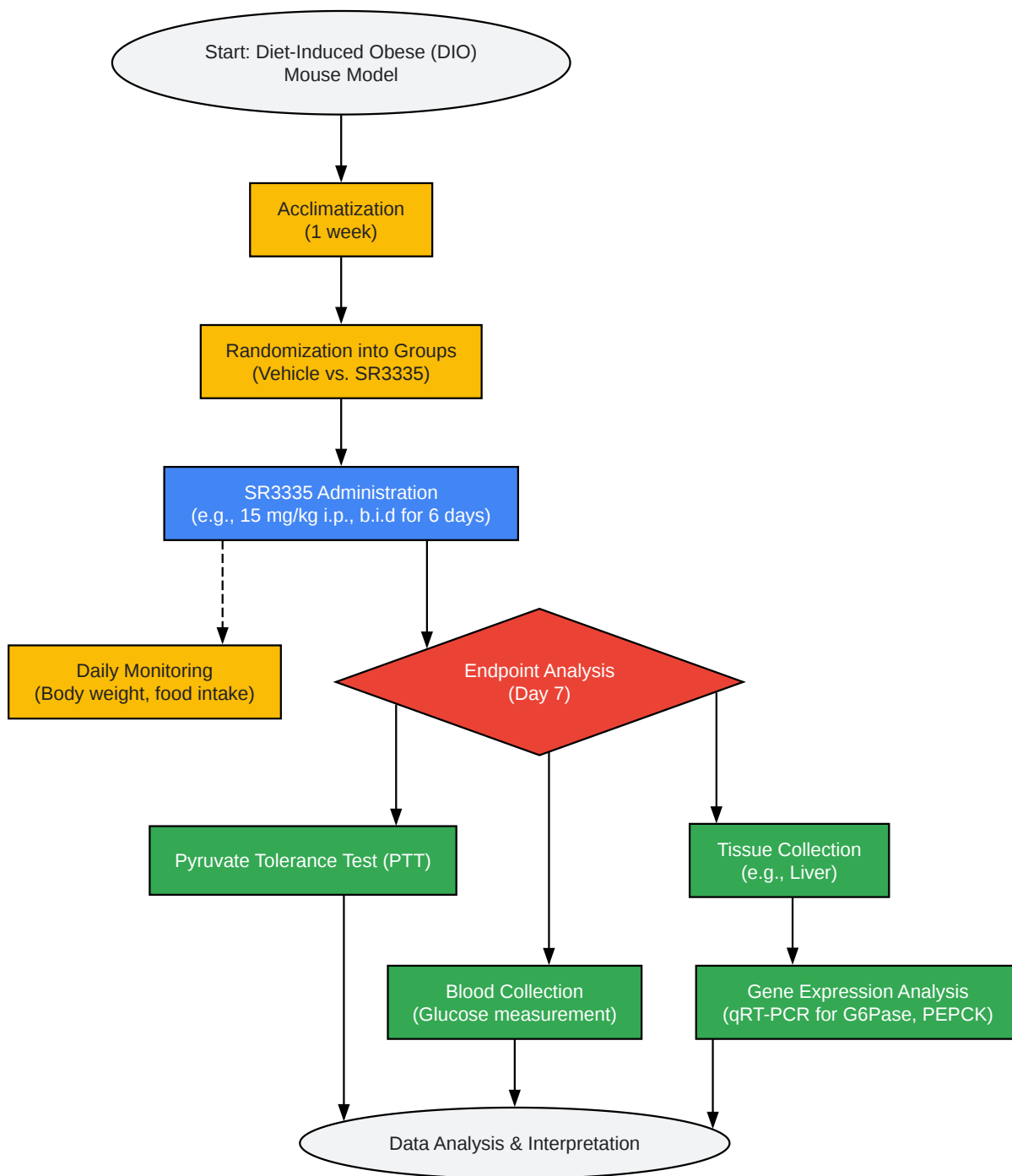


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Caption: **SR3335** inhibits RORα, reducing gluconeogenic gene expression and blood glucose.

## Experimental Workflow for In Vivo SR3335 Studies

The following diagram outlines a typical experimental workflow for evaluating the efficacy of **SR3335** in a diet-induced obese (DIO) mouse model.



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Caption: Workflow for evaluating **SR3335**'s effect on gluconeogenesis in DIO mice.

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